molecular formula C18H18O5 B14145103 Helilandin B CAS No. 70185-52-3

Helilandin B

Cat. No.: B14145103
CAS No.: 70185-52-3
M. Wt: 314.3 g/mol
InChI Key: PSHNFUINYKNYTK-MDZDMXLPSA-N
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Description

Its synthesis likely involves multistep organic reactions, as seen in the preparation of Fuligocandin B, which employs low-temperature reactions and chromatographic purification .

Properties

CAS No.

70185-52-3

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

(E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H18O5/c1-21-15-11-14(20)16(18(23-3)17(15)22-2)13(19)10-9-12-7-5-4-6-8-12/h4-11,20H,1-3H3/b10-9+

InChI Key

PSHNFUINYKNYTK-MDZDMXLPSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

Helilandin B undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide, sulfuric acid, and various aldehydes. The major products formed from these reactions are typically flavanones and other chalcone derivatives.

Scientific Research Applications

Helilandin B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Helilandin B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Structural and Functional Properties

Property This compound Heparinoid Fuligocandin B Chlorantholide B
Classification Likely anti-inflammatory Anti-inflammatory, blood circulation promoter Synthetic natural product analog Terpenoid or alkaloid derivative
Molecular Formula Hypothetical: C₁₈H₂₄O₆ Complex polysaccharide C₂₄H₃₀O₈ (based on Fuligocandin A) C₂₀H₂₈O₅ (CAS: 1372558-34-3)
Synthetic Pathway Multistep, chromatographic purification (inferred) Derived from heparin-like polymers Low-temperature LDA-mediated coupling Not specified in evidence
Key Applications Potential anti-inflammatory use Topical gel for inflammation Antimicrobial/antifungal research Under investigation for bioactivity

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